5-Iodo-A-85380 dihydrochloride

Beschreibung

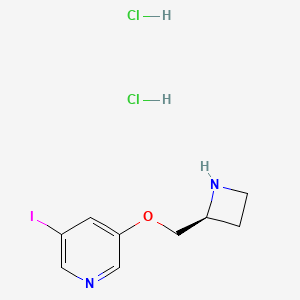

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride (CAS: 1217837-17-6) is a nicotinic acetylcholine receptor (nAChR) agonist with selectivity for β2 subunit-containing receptors, particularly α4β2 and α6β2 subtypes. Its molecular formula is C₉H₁₁IN₂O·2HCl, with a molecular weight of 363.03 g/mol . Structurally, it features an azetidine ring linked via a methoxy group to a 5-iodopyridine core, with two hydrochloride counterions enhancing solubility. The compound is sparingly soluble (<36.3 mg/mL in DMSO and water) and is stored at -20°C for stability .

Eigenschaften

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVFYWEBSHGBV-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217837-17-6 | |

| Record name | Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary targets of 5-Iodo-A-85380 dihydrochloride are the α4β2 and α6β2 subtypes of nicotinic acetylcholine receptors (nAChRs) . These receptors are widely distributed in the brain and play crucial roles in neurotransmission.

Mode of Action

This compound acts as a highly potent and subtype-selective agonist for the α4β2 and α6β2 nAChRs. It binds to these receptors in the brain with high affinity, with Kd values of 12 and 14 pM, respectively.

Biochemical Pathways

Upon binding to the α4β2 and α6β2 nAChRs, this compound activates these receptors, leading to an influx of ions across the neuronal membrane. This results in the release of various neurotransmitters, including dopamine, which can influence numerous downstream biochemical pathways and neuronal processes.

Result of Action

The activation of α4β2 and α6β2 nAChRs by this compound can have various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal excitability, and affect synaptic plasticity. These effects can, in turn, impact various brain functions and behaviors.

Biologische Aktivität

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is a chemical compound that has garnered attention for its significant biological activity, particularly as an antagonist of nicotinic acetylcholine receptors (nAChRs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C9H13Cl2IN2O

- Molecular Weight : 363.02 g/mol

- CAS Number : 1217837-17-6

- IUPAC Name : 3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine; dihydrochloride

These properties contribute to its unique pharmacological profile, particularly its interaction with nAChRs.

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride primarily acts as an antagonist at nicotinic acetylcholine receptors. Its selective binding to the α4β2 and α6β2 subtypes of nAChRs allows it to modulate neurotransmission effectively. The mechanism involves:

- Competitive Inhibition : The compound competes with acetylcholine for binding sites on nAChRs.

- Neurotransmitter Release Modulation : By blocking these receptors, it influences the release of various neurotransmitters, which can have implications in neuropharmacological research, especially concerning conditions like depression and anxiety disorders.

Antagonistic Effects on Nicotinic Receptors

Research indicates that (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride exhibits potent antagonistic effects on nAChRs. Studies have shown that:

- It selectively binds to α4β2 nAChRs with a higher affinity compared to other compounds like (-)-nicotine .

- Binding studies reveal that the compound's affinity is significantly greater than that of traditional nAChR ligands, making it a valuable tool for investigating receptor function .

Therapeutic Implications

The antagonistic properties of this compound suggest potential therapeutic applications in treating various central nervous system disorders, including:

- Depression : Initial studies indicate that compounds targeting nAChRs may provide antidepressant effects. The modulation of these receptors could lead to improved mood and cognitive function in patients with major depressive disorder (MDD) .

- Anxiety Disorders : Animal models have shown that antagonists at nAChRs can exhibit anxiolytic-like effects, suggesting a role for (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride in anxiety treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Iodo-A-85380 Dihydrochloride | Iodinated pyridine with different side chains | Acetylcholine antagonist |

| 3-(Azetidin-2-yloxy)-5-iodopyridine | Similar structure without methoxy group | Different receptor interaction profile |

| 3-(Pyridin-3-yloxy)-5-bromopyridine | Brominated variant | Varies in receptor selectivity |

This table illustrates how (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride stands out due to its specific interaction with nicotinic receptors attributed to its azetidine and methoxy substitutions.

Case Studies and Clinical Research

Several studies have explored the clinical implications of this compound:

- Phase Trials for Depression : A study involving a related compound demonstrated promising results in phase trials for MDD patients who did not respond adequately to standard treatments. The findings suggested that targeting nAChRs could enhance therapeutic outcomes .

- Behavioral Studies in Animal Models : Behavioral assessments in mice indicated that the compound did not exhibit signs of toxicity while showing potential antidepressant-like effects through its action on nAChRs .

Wissenschaftliche Forschungsanwendungen

Neuroscience

- Nicotinic Acetylcholine Receptor Studies : The compound is extensively utilized to study the role of nAChRs in neuroprotection and neurotoxicity. Its ability to block these receptors helps elucidate their function in neurological disorders .

- Neurodegenerative Diseases : Research indicates that modulation of nAChRs may influence neuroprotective mechanisms, offering potential therapeutic avenues for conditions like Alzheimer's disease .

- Addiction Studies : Given the involvement of nAChRs in reward pathways, this compound is employed in studying smoking addiction and other substance use disorders .

Pharmacology

- Drug Development : The compound serves as a lead structure for developing new drugs targeting nAChRs for conditions such as chronic pain and mental disorders .

- Receptor Binding Studies : It is used in receptor binding assays to understand ligand-receptor interactions, providing insights into drug design and efficacy .

Biochemistry

- Interaction Studies : Investigations into how this compound influences neurotransmitter release have revealed its complex interplay with various neurobiological factors, such as β-amyloid (Aβ) in Alzheimer's disease models .

Impact on Neurotransmitter Release

A study investigated the effects of this compound on neurotransmitter release in the presence of β-amyloid (Aβ). The findings indicated that Aβ did not modulate glycine release evoked by the compound, suggesting a complex relationship between cholinergic signaling and amyloid pathology .

Receptor Binding Studies

In receptor binding assays, (S)-3-(azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride demonstrated high selectivity for α4β2 nAChRs compared to other subtypes. This underscores its potential for targeted therapeutic applications in treating neurological disorders .

Synthesis and Production

The synthesis of (S)-3-(azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride involves several steps starting from simpler precursor compounds. Key aspects include:

- Reaction Conditions : Careful control is essential to achieve high purity and yield.

- Reagents Used : Common reagents include iodine and azetidine derivatives.

While detailed industrial production methods are not widely documented, laboratory synthesis typically employs organic solvents and reagents tailored for specific reaction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride (CAS: 174740-86-4)

This analog lacks the iodine atom at the 5-position of the pyridine ring, resulting in a molecular formula of C₉H₁₂Cl₂N₂O and a lower molecular weight (~234.9 g/mol). This analog serves as a control in structure-activity relationship (SAR) studies to evaluate the role of halogenation in receptor interaction .

Comparison with Functional Analogues

PNU282987 (N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide)

PNU282987 (CAS: 612451-19-9) is an α7 nAChR-selective agonist with a molecular formula of C₁₅H₂₀ClN₃O and molecular weight 293.45 g/mol . Unlike (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, which targets β2-containing subtypes, PNU282987’s azabicyclic structure confers specificity for α7 homomeric receptors. Both compounds are used to study nAChR up-regulation; for example, MDMA pretreatment enhances PC12 cell responses to both agonists, indicating divergent receptor pathways modulated by shared mechanisms .

Pharmacological and Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.